molecular formula C7H10O3 B6236326 methyl 2-(2-oxocyclobutyl)acetate CAS No. 91057-27-1

methyl 2-(2-oxocyclobutyl)acetate

Cat. No.: B6236326
CAS No.: 91057-27-1
M. Wt: 142.15 g/mol
InChI Key: RNSYNAUEXPGPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-oxocyclobutyl)acetate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91057-27-1

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-(2-oxocyclobutyl)acetate

InChI

InChI=1S/C7H10O3/c1-10-7(9)4-5-2-3-6(5)8/h5H,2-4H2,1H3

InChI Key

RNSYNAUEXPGPIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC1=O

Purity

95

Origin of Product

United States

Modified Dieckmann Condensation:

A plausible, albeit challenging, approach involves the intramolecular cyclization of a suitably substituted diester. A greener adaptation of this method would focus on replacing traditional solvents and bases with more environmentally friendly alternatives.

Traditional Method: Typically employs sodium ethoxide as a strong base in a solvent like benzene (B151609) or toluene. alfa-chemistry.com These solvents are volatile organic compounds (VOCs) with significant health and environmental concerns.

Green-Adapted Method: Could utilize a solid-supported base to simplify purification and minimize waste. The use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact. unibe.chunibo.it Additionally, exploring alternative energy sources like microwave irradiation could potentially enhance reaction rates and reduce energy consumption. mdpi.com

2+2 Cycloaddition:

The [2+2] cycloaddition of a ketene (B1206846) with an appropriate alkene is a direct method for forming the cyclobutanone (B123998) ring.

Traditional Method: Often requires the in-situ generation of reactive ketenes and may be carried out in chlorinated solvents.

Green-Adapted Method: The development of catalytic, asymmetric [2+2] cycloadditions is a key area of green chemistry research. Utilizing transition-metal catalysts can improve efficiency and selectivity, reducing the need for stoichiometric reagents. baranlab.org Solvent choice is again crucial, with a move away from halogenated hydrocarbons towards greener alternatives.

Ring Expansion of Cyclopropyl Derivatives:

Transformations Involving the Cyclobutanone (B123998) Carbonyl Moiety

The strained four-membered ring and the electrophilic carbonyl carbon are the primary sites of reactivity in the cyclobutanone moiety of this compound.

Nucleophilic Additions and Substitutions on the Ketone

The carbonyl group of cyclobutanone is susceptible to attack by a wide range of nucleophiles. In a manner analogous to other ketones, it can undergo addition reactions. For instance, the reaction of 1,2‐bis(trimethylsilyloxy)cyclobutene with various weakly nucleophilic nitrogen derivatives, such as carbamates, amides, and anilines, under acidic conditions yields substituted 2‐aminocyclobutanone derivatives. luc.edu Similarly, copper-catalyzed conjugate silylation of cyclobutenone derivatives with zinc-based silicon nucleophiles leads to the formation of β‐silylated cyclobutanones. nih.gov

A study on the enantioselective organocatalyzed synthesis of cyclobutanone aldol (B89426) derivatives demonstrated that the reaction between 2-hydroxycyclobutanone and aromatic aldehydes can be achieved with high regioselectivity. nih.gov This suggests that the carbonyl of this compound would readily participate in aldol-type condensations.

Table 1: Examples of Nucleophilic Additions to Cyclobutanone Derivatives

Reactant Nucleophile Product Type Reference
1,2‐bis(trimethylsilyloxy)cyclobutene Carbamates, amides, anilines 2‐aminocyclobutanone derivatives luc.edu
Cyclobutenone derivatives Zinc-based silicon nucleophiles β‐silylated cyclobutanones nih.gov
2-hydroxycyclobutanone Aromatic aldehydes 2,2-disubstituted cyclobutanone nih.gov

Ring-Opening and Rearrangement Reactions (e.g., Favorskii-type)

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to carboxylic acid derivatives. wikipedia.org In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction. wikipedia.orgnrochemistry.com While this compound itself does not possess an α-halo substituent, its derivatives could undergo this transformation. The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. wikipedia.org The use of an alkoxide base, such as sodium methoxide, typically yields an ester product. wikipedia.org

It is important to note that the quasi-Favorskii rearrangement can occur in α-halo ketones that lack enolizable hydrogens. nrochemistry.com Furthermore, a photo-Favorskii reaction also exists, proceeding through a triplet diradical and a dione (B5365651) spiro intermediate. wikipedia.org

Oxidative and Reductive Transformations of the Cyclobutanone

The cyclobutanone ring is susceptible to both oxidation and reduction. Due to ring strain, the cyclobutanone moiety is relatively easy to oxidize. nih.gov Baeyer-Villiger oxidation, for instance, converts cyclobutanones into γ-lactones. This transformation can be achieved using various reagents, including biocatalysts like monooxygenases, which can lead to enantioselective oxidation. nih.gov Thiourea-based catalysts in the presence of hydrogen peroxide also efficiently catalyze the oxidation of 3-substituted cyclobutanones to their corresponding lactones. nih.gov

Reduction of the cyclobutanone carbonyl group would yield the corresponding cyclobutanol. Asymmetric transfer hydrogenation of cyclobutenediones has been shown to produce a variety of enantioenriched four-membered carbocycles, including cyclobutenones and cyclobutanediols, demonstrating the feasibility of stereoselective reductions in this ring system. acs.org

Reactions of the Methyl Ester Group

The methyl ester group of this compound offers another site for chemical modification, primarily through reactions involving the ester linkage and the adjacent α-carbon.

Transesterification and Ester Hydrolysis Studies

Transesterification is a common reaction of esters, including β-keto esters, allowing for the conversion of one ester to another. nih.gov This process is valuable as it avoids the formation of potentially unstable β-keto acids that can readily decarboxylate. nih.gov Various catalysts, including Lewis acids like boron trifluoride diethyl etherate and solid acid catalysts like sulfated zirconia, have been employed for the transesterification of β-keto esters. nih.gov Methylboronic acid has also been reported as a mild and effective catalyst for this transformation, compatible with primary, secondary, and tertiary alcohols. nih.gov

Hydrolysis of the methyl ester group, typically under acidic or basic conditions, would yield the corresponding carboxylic acid. The kinetics of hydrolysis of esters like methyl acetate have been studied, providing a basis for understanding this transformation. chegg.com

Table 2: Catalysts for Transesterification of β-Keto Esters

Catalyst Reactant Type Product Type Reference
Boron trifluoride diethyl etherate β-keto esters and various alcohols Transesterified β-keto esters nih.gov
Sulfated zirconia Methyl acetoacetate (B1235776) and cyclohexanol Transesterified β-keto ester nih.gov
Methylboronic acid β-keto ethylesters and various alcohols Transesterified β-keto esters nih.gov

Condensation and Alkylation Reactions at the Alpha-Carbon of the Ester

The α-carbon of the ester in this compound is activated by the adjacent carbonyl group, making it susceptible to deprotonation and subsequent reactions with electrophiles. Alkylation at this position can be achieved by treating the compound with a base to form an enolate, followed by reaction with an alkyl halide. A similar approach has been used for the synthesis of 2-substituted cyclobutanones, where N-(cyclobutylidene)isopropylamine is deprotonated and reacted with alkyl bromides. mdpi.org

Condensation reactions, such as the Dieckmann condensation, are also possible. This intramolecular Claisen condensation is used to form cyclic ketones from diesters. fiveable.me For a molecule like this compound, if another ester functionality were present in the molecule, intramolecular condensation could lead to the formation of bicyclic systems.

Intermolecular and Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both an electrophilic ketone and a nucleophilic α-carbon on the ester side-chain (upon deprotonation), theoretically allows for various cyclization reactions.

Intramolecular Aldol-Type Reactions: In the presence of a base, the α-carbon of the acetate moiety can be deprotonated to form an enolate. This enolate could potentially undergo an intramolecular aldol addition to the ketone carbonyl. Depending on which α-proton is removed (from the CH2 group or the methine), different bicyclic products could be envisioned. However, the formation of highly strained bicyclic systems, such as bicyclo[2.1.0]pentane or bicyclo[1.1.1]pentane derivatives, would be energetically unfavorable. The stability of the resulting ring system plays a crucial role in determining the feasibility of such reactions. Generally, the formation of five- and six-membered rings is favored in intramolecular reactions.

Intermolecular Reactions: In the presence of external reagents, a wider array of cyclizations could be possible. For instance, reaction with a di-electrophile after enolate formation could lead to the construction of larger ring systems. Conversely, reaction with a dinucleophile could involve both the ketone and the ester carbonyls, although the reactivity of the ester is significantly lower than that of the ketone.

Without experimental data, the specific conditions (base, solvent, temperature) and the resulting product distributions for such cyclizations of this compound remain speculative.

Radical and Photochemical Transformations

The cyclobutane ring and the ketone functionality are known to participate in a variety of radical and photochemical reactions.

Photochemical Norrish Type I and Type II Reactions: Upon UV irradiation, the ketone can undergo excitation to a higher energy state. A Norrish Type I cleavage would involve the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group, leading to a diradical intermediate. This diradical could then undergo various subsequent reactions, including decarbonylation to form a cyclopropane (B1198618) derivative or rearrangement. A Norrish Type II reaction would involve intramolecular hydrogen abstraction from the γ-position. In the case of this compound, this could potentially occur from the acetate side chain, leading to a 1,4-diradical and subsequent cyclization or fragmentation.

Radical Halogenation: The α-carbons to the ketone are susceptible to radical halogenation. Under free-radical conditions (e.g., using N-bromosuccinimide and a radical initiator), one would expect the substitution of a hydrogen atom at the C2 position of the cyclobutane ring. The regioselectivity would depend on the relative stability of the resulting radical intermediates.

Photochemical [2+2] Cycloadditions: The carbonyl group of the cyclobutanone could potentially participate in photochemical [2+2] cycloaddition reactions with alkenes, leading to the formation of oxetane (B1205548) rings. However, the efficiency of such reactions can be highly dependent on the specific substrates and reaction conditions.

Again, the absence of published studies on this compound means that the outcomes of these potential transformations are not documented.

Chemoselectivity and Regioselectivity in Multi-functionalized Systems

The presence of two distinct carbonyl groups (ketone and ester) and multiple potentially reactive C-H bonds presents challenges and opportunities for selective transformations.

Chemoselectivity: In reactions involving nucleophilic attack, the ketone carbonyl is significantly more electrophilic and reactive than the ester carbonyl. Therefore, reagents such as Grignard reagents or reducing agents (e.g., sodium borohydride) would be expected to react preferentially at the ketone. Protecting the ketone functionality would be necessary to direct reactions to the ester group.

Regioselectivity: In reactions involving the formation of an enolate, the presence of two acidic α-carbons (on the cyclobutane ring and on the acetate side chain) raises the question of regioselectivity. The relative acidity of these protons would determine which enolate is preferentially formed under thermodynamic or kinetic control. The choice of base and reaction conditions would be critical in directing the outcome of subsequent reactions of the enolate. For instance, a bulky base might preferentially deprotonate the less sterically hindered proton.

Strategic Applications of Methyl 2 2 Oxocyclobutyl Acetate As a Versatile Synthetic Intermediate

Construction of Complex Polycyclic and Spirocyclic Frameworks

The unique structural and electronic properties of cyclobutane (B1203170) derivatives make them attractive starting materials for the synthesis of intricate molecular scaffolds, including polycyclic and spirocyclic systems. The reactivity of the 2-oxocyclobutyl moiety in methyl 2-(2-oxocyclobutyl)acetate provides a foundation for such transformations.

Detailed Research Findings:

The development of cascade reactions, where multiple bonds are formed in a single operation, is a powerful strategy for building molecular complexity. Cyclobutane derivatives are effective substrates in such transformations. rsc.orgnih.govacs.org For instance, radical cascade reactions have been employed to convert simple cyclobutanes into highly functionalized cyclobutene (B1205218) derivatives, demonstrating the feasibility of complex transformations originating from the four-membered ring. rsc.orgnih.gov While not specifically documented for this compound, these precedents suggest its potential in similar sequences.

Ring-expansion reactions are a hallmark of cyclobutanone (B123998) chemistry, driven by the release of ring strain. chemistrysteps.com These expansions can be used to construct larger rings, which can then be incorporated into polycyclic systems. For example, rhodium-catalyzed ring expansion of cyclobutenones to cyclopentenones proceeds via C-C bond cleavage under neutral conditions, a process that could be adapted for derivatives like this compound to generate functionalized five-membered rings as part of a larger structure. rsc.org

Spirocycles, which are characterized by two rings connected at a single carbon atom, are prevalent in natural products. The synthesis of spiroheterocyclic systems has been achieved from strained precursors, highlighting the utility of ring strain in driving complex bond formations. acs.org The ketone functionality in this compound could serve as an electrophilic center for intramolecular cyclization of a tethered nucleophile, or the α-carbon could be functionalized to initiate a spirocyclization cascade.

Transformation TypePotential Application of this compoundRelevant Precedent
Ring Expansion Formation of a functionalized cyclopentanone (B42830) ring.Rhodium-catalyzed expansion of cyclobutenones. rsc.org
Cascade Reaction One-pot synthesis of complex, highly functionalized molecules.Radical cascade functionalization of simple cyclobutanes. rsc.orgnih.gov
Spirocyclization Construction of spirocyclic frameworks via intramolecular reactions.Synthesis of spiroheterocycles from strained precursors. acs.org

Total Synthesis of Natural Products and Bioactive Scaffolds

The total synthesis of natural products is a driving force in organic chemistry, providing access to complex and biologically active molecules. nih.govnih.gov Cyclobutane derivatives are recognized as important intermediates in this field, offering unique pathways to key structural motifs. nih.govnih.gov

Terpenoids and steroids are major classes of natural products characterized by polycyclic carbon skeletons, often containing five- and six-membered rings. nih.govnih.gov The ability of cyclobutanones to undergo regioselective ring expansion to cyclopentanones makes them valuable synthons for accessing these core structures. chemistrysteps.comorganic-chemistry.org

Detailed Research Findings:

The core of many steroid and terpenoid structures is built upon fused ring systems. A common synthetic strategy involves the construction of a five-membered ring (cyclopentane) fused to a six-membered ring (cyclohexane). This compound possesses the necessary functionality to serve as a precursor to a cyclopentane (B165970) ring. Through a ring-expansion reaction, the cyclobutanone could be converted into a cyclopentanone. The attached acetate (B1210297) side chain provides a handle for further elaboration and annulation reactions to build adjacent rings. For example, the homologation of arylcyclobutanones with trimethylsilyldiazomethane (B103560) catalyzed by Sc(OTf)₃ is a known method for producing cyclopentanones, illustrating a potential transformation pathway. organic-chemistry.org While specific applications of this compound in steroid synthesis are not extensively documented, its structural motifs are congruent with established synthetic strategies.

Target ScaffoldSynthetic StrategyPotential Role of this compound
Terpenoids Construction of five-membered rings.Ring expansion of the cyclobutanone to a cyclopentanone.
Steroids Assembly of the cyclopentanoperhydrophenanthrene core.Serves as an A, B, C, or D-ring precursor via ring expansion and annulation.

Alkaloids and polyketides are other major families of natural products with diverse structures and biological activities. Polyketides are assembled by polyketide synthases (PKSs) from simple acyl-CoA extender units, most commonly malonyl-CoA and (2S)-methylmalonyl-CoA. nih.govnih.gov

Detailed Research Findings:

In chemical synthesis, this compound can be viewed as a masked diketide or a related building block. The acetate side chain originates from an acetate unit, while the four-membered ring contains a ketone that can participate in reactions analogous to Claisen condensations or aldol (B89426) additions, which are fundamental to polyketide biosynthesis.

Vicinal ketoesters are recognized as key intermediates in the synthesis of natural products due to the high electrophilicity and density of functional groups. beilstein-journals.org Although this compound is not a vicinal ketoester, oxidation of the carbon alpha to the ester could, in principle, generate such a species, opening pathways to complex aldol reactions or additions of organometallic reagents used in the synthesis of polyketide-derived natural products. For example, the synthesis of (−)-preussochromone D involved an intramolecular aldol reaction of a complex α-ketoester to form a key diol intermediate as a single diastereomer. beilstein-journals.org This highlights the synthetic power of ketoester functionalities in constructing complex stereochemistry.

The application of this compound as a direct precursor in alkaloid synthesis would likely involve its transformation into a nitrogen-containing intermediate, which could then be incorporated into the final heterocyclic framework.

Development of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry and materials science. nih.govd-nb.info The bifunctional nature of this compound makes it a potential precursor for a variety of heterocyclic systems.

Detailed Research Findings:

The ketone and ester functionalities of this compound are suitably positioned to react with binucleophiles to form five- or six-membered heterocyclic rings. This is a classic and powerful strategy in heterocyclic synthesis.

Reaction with Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines could yield pyridazinone or dihydropyrazole derivatives.

Reaction with Hydroxylamine (B1172632): Treatment with hydroxylamine could lead to the formation of isoxazole (B147169) or isoxazolinone structures.

Reaction with Ureas/Thioureas: Condensation with urea (B33335) or thiourea (B124793) could be used to construct pyrimidinone or thiopyrimidinone rings, which are common scaffolds in bioactive molecules.

Aryl methyl ketones are well-established synthons for a vast array of heterocycles, including fused and poly-fused systems, often through metal-catalyzed or iodine-assisted reactions. nih.govd-nb.info While the ketone in this compound is aliphatic, the principles of condensation and cyclization remain applicable, suggesting its utility as a building block for non-aromatic and potentially novel heterocyclic scaffolds.

ReagentPotential Heterocyclic Product
Hydrazine (H₂NNH₂)Pyridazinone / Dihydropyrazole derivatives
Hydroxylamine (H₂NOH)Isoxazolone / Dihydroisoxazole derivatives
Urea (H₂NCONH₂)Pyrimidinone derivatives

Precursor for Advanced Organic Materials (excluding material properties)

The synthesis of advanced organic materials, such as polymers and functional macromolecules, relies on the availability of versatile monomers that can be linked together to form long chains. Bifunctional molecules are ideal candidates for this purpose. This compound contains two distinct functional groups, the ketone and the methyl ester, which can be chemically modified to introduce polymerizable functionalities.

For example, the ketone could be reduced to a secondary alcohol, and the methyl ester could be hydrolyzed to a carboxylic acid. This resulting hydroxy acid could then undergo self-condensation to form a polyester. Alternatively, the alcohol and acid could be reacted with other comonomers to create more complex copolymers. The cyclobutane ring itself could be retained as a unique, strained element within the polymer backbone or be used as a reactive site for post-polymerization modification via ring-opening, allowing for the introduction of new functional groups along the polymer chain.

Theoretical and Computational Studies of Methyl 2 2 Oxocyclobutyl Acetate

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations serve as a powerful tool to elucidate the electronic structure and reactivity of methyl 2-(2-oxocyclobutyl)acetate. Methods such as Density Functional Theory (DFT) are employed to model the molecule and predict its behavior in chemical reactions. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the compound's chemical properties. Different levels of theory and basis sets, such as B3LYP or M06-2X with basis sets like 6-31G* or cc-pVTZ, can be utilized to achieve a balance between computational cost and accuracy. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept within quantum mechanics for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. libretexts.org

For this compound, the HOMO is expected to be localized on the oxygen atoms of the ester and ketone groups, as well as potentially on the enolizable alpha-carbon. The LUMO, on the other hand, would likely be centered on the carbonyl carbons, which are electron-deficient. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

An electrophilicity/nucleophilicity map can be generated by calculating the electrostatic potential on the molecule's surface. Regions of negative potential (red) indicate nucleophilic centers, while regions of positive potential (blue) signify electrophilic centers. In this compound, the carbonyl oxygens would exhibit a negative electrostatic potential, making them susceptible to attack by electrophiles. The carbonyl carbons and the protons alpha to the carbonyl groups would show a positive potential, marking them as sites for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital (FMO) Characteristics of this compound

Molecular OrbitalPredicted Location of High Electron DensityImplied Reactivity
HOMO Oxygen atoms of the carbonyl groups, enolizable alpha-carbonNucleophilic
LUMO Carbon atoms of the carbonyl groupsElectrophilic

Computational chemistry allows for the modeling of reaction pathways and the elucidation of transition state structures. For this compound, key transformations could include enolization, aldol (B89426) reactions, or ring-opening reactions. By calculating the potential energy surface for a given reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate.

The geometry and energy of the transition state provide valuable information about the reaction mechanism and can be used to rationalize selectivity. For instance, in a reaction leading to multiple products, the transition state with the lowest energy will correspond to the major product, as it represents the kinetically favored pathway. For this compound, this could be used to predict the stereoselectivity of reactions involving the chiral center.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the movement of atoms according to the laws of classical mechanics, MD can explore the conformational landscape and identify the most populated conformations at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or catalysts.

In Silico Prediction of Reaction Pathways and Catalytic Effects

Computational methods can be used to predict the feasibility of various reaction pathways for this compound in silico. By calculating the thermodynamics and kinetics of potential reactions, researchers can identify promising synthetic routes or potential degradation pathways.

Furthermore, the effect of catalysts on these reactions can be modeled. For example, the interaction of the molecule with an acid or base catalyst can be simulated to understand how the catalyst lowers the activation energy of the reaction. This can aid in the rational design of more efficient catalytic systems for transformations involving this compound.

Strain Energy Analysis of the Cyclobutane (B1203170) Ring System

The cyclobutane ring in this compound is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. libretexts.org This ring strain is a form of potential energy and significantly influences the molecule's reactivity. walisongo.ac.id The total strain energy in cyclobutane is approximately 26.3 kcal/mol, which is a combination of angle strain and torsional strain. libretexts.org

Angle strain arises from the compression of the C-C-C bond angles to around 90°. Torsional strain results from the eclipsing interactions of hydrogen atoms on adjacent carbon atoms. To relieve some of this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.org

The presence of the oxo and methyl acetate (B1210297) substituents on the cyclobutane ring can further influence the ring strain. Computational methods can be used to quantify the strain energy of this compound and its derivatives. This analysis is important for understanding the driving force behind ring-opening reactions, which can be a favorable process to relieve the inherent strain.

Table 2: Approximate Strain Energies in Cycloalkanes

CycloalkaneTotal Strain Energy (kcal/mol)
Cyclopropane (B1198618)27.6
Cyclobutane 26.3
Cyclopentane (B165970)6.5
Cyclohexane0

Source: Data adapted from various sources on cycloalkane strain energy. libretexts.org This table provides context for the strain inherent in the cyclobutane ring of the title compound.

Emerging Research Directions and Future Perspectives for Methyl 2 2 Oxocyclobutyl Acetate

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of efficient catalytic systems is crucial for the synthesis and functionalization of complex molecules like methyl 2-(2-oxocyclobutyl)acetate. Future research is likely to focus on several key areas of catalysis to improve reaction efficiency, selectivity, and sustainability.

One promising direction is the use of earth-abundant metal catalysts. For instance, cobalt-based catalysts have shown remarkable efficacy in the intramolecular hydroacylation of dienyl aldehydes to produce cyclobutanones with excellent control over regioselectivity and stereoselectivity. nih.govnih.gov Adapting such systems for the synthesis of substituted cyclobutanones like the target compound could offer a more sustainable alternative to precious metal catalysts.

Rhodium-catalyzed C-C bond activation presents another avenue for the transformation of cyclobutanones. nih.gov This strategy could be employed to develop novel ring-expansion or coupling reactions starting from this compound, thereby providing access to a wider range of molecular scaffolds. Furthermore, the asymmetric α-alkylation of cyclic β-keto esters, a class of compounds to which this compound belongs, has been successfully achieved using phase-transfer catalysis with cinchona derivatives. rsc.org This method offers a metal-free approach to introduce chirality at the α-position.

Future research will likely focus on optimizing these and other catalytic systems, such as those based on copper or iridium, to achieve highly efficient and selective transformations of this compound. nih.govnih.gov

Table 1: Potential Catalytic Systems for this compound

Catalyst TypeReaction TypePotential Advantages
Cobalt-based catalystsIntramolecular hydroacylationUse of earth-abundant metals, high regio- and enantiocontrol. nih.govnih.gov
Rhodium-based catalystsC-C bond activation, [4+2] couplingAccess to bridged-ring systems and other complex scaffolds. nih.gov
Phase-transfer catalystsAsymmetric α-alkylationMetal-free conditions, high enantioselectivity for β-keto esters. rsc.org
Copper-based catalystsRegiodivergent hydrophosphinationAccess to multi-substituted cyclobutanes. nih.gov
Iridium-based catalystsEnantioselective C-C bond activationDesymmetrization of cyclobutanols for chiral synthesis. nih.gov

Advanced Strategies for Enhanced Stereochemical Control and Enantiospecific Synthesis

The presence of a stereocenter at the 2-position of the cyclobutane (B1203170) ring makes the development of stereoselective synthetic routes to this compound a key research objective. Several advanced strategies are being explored to achieve high levels of stereochemical control.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For example, bifunctional squaramide-based aminocatalysts have been used for the [2+2] organocatalytic cycloaddition to construct nitrocyclobutanes with complete control over diastereoselectivity and enantioselectivity. nih.gov Similar strategies could be envisioned for the synthesis of the cyclobutane core of the target molecule. Another approach involves the desymmetrization of 3-substituted cyclobutanones through an organocatalyzed aldol (B89426) reaction, which can afford functionalized cyclobutanones with excellent diastereo- and enantioselectivity. nih.govmdpi.com

Formal [3+1] cycloadditions of cyclopropanones with sulfur ylides offer a stereospecific route to optically active trans-2,3-disubstituted cyclobutanones. acs.orgacs.org This method could potentially be adapted to introduce the acetic acid methyl ester side chain with a high degree of stereocontrol. Additionally, the development of chiral dual-hydrogen-bond donors as co-catalysts in protio-semipinacol ring-expansion reactions has enabled the highly enantioselective synthesis of cyclobutanones with α-quaternary stereocenters. organic-chemistry.org

Future work in this area will likely involve the design of new chiral catalysts and the refinement of existing methods to achieve the enantiospecific synthesis of this compound and its derivatives.

Table 2: Advanced Stereoselective Synthetic Strategies

StrategyDescriptionKey Features
Organocatalytic [2+2] CycloadditionUse of bifunctional aminocatalysts to control the stereochemical outcome of the cycloaddition. nih.govHigh diastereo- and enantioselectivity.
Desymmetrization of CyclobutanonesEnantioselective functionalization of a prochiral cyclobutanone (B123998) derivative. nih.govmdpi.comCreation of multiple stereocenters with high control.
Formal [3+1] CycloadditionRing expansion of chiral cyclopropanones with sulfur ylides. acs.orgacs.orgStereospecific formation of substituted cyclobutanones.
Catalytic Protio-Semipinacol Ring ExpansionUse of chiral dual-hydrogen-bond donors to induce enantioselectivity. organic-chemistry.orgAccess to cyclobutanones with α-quaternary stereocenters.

Applications in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is a rapidly advancing technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.gov The application of flow chemistry to the synthesis and transformation of this compound is a promising area for future research.

The synthesis of cyclobutane derivatives can sometimes involve hazardous reagents or unstable intermediates. Flow reactors, with their small reaction volumes and excellent temperature control, can mitigate these risks, allowing for the safe exploration of a wider range of reaction conditions. nih.gov For example, cycloaddition reactions, which are often used to construct the cyclobutane ring, can be performed more safely and efficiently in continuous flow systems. researchgate.netnih.gov

Furthermore, flow chemistry platforms can be readily automated, enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. researchgate.net This would be particularly beneficial for exploring the diverse reactivity of this compound and for developing efficient multi-step syntheses of more complex molecules derived from it. uc.pt The integration of in-line analysis and purification techniques within a flow system can further streamline the synthetic process. uc.pt

Bio-inspired Synthetic Methodologies

Nature provides a rich source of inspiration for the development of new synthetic methods. Metalloenzymes, for instance, are capable of transforming simple, achiral molecules into complex, enantiopure cyclic natural products. nih.gov The principles by which these enzymes achieve such remarkable selectivity can be used to guide the design of new synthetic catalysts.

A bio-inspired approach to the synthesis of this compound could involve the development of cyclase mimics. These would be synthetic catalysts designed to fold a linear precursor and induce a selective ring-closing reaction to form the cyclobutane ring with a high degree of stereocontrol. nih.gov This approach has already shown promise in the cobalt-catalyzed enantioselective hydroacylation to form cyclobutanones from dienyl aldehydes. nih.govnih.gov

By studying the mechanisms of enzymatic cyclization reactions, researchers can gain insights into the key factors that govern selectivity and efficiency. This knowledge can then be applied to the design of small-molecule catalysts that can mediate similar transformations for substrates like the precursors to this compound.

Development of Smart Reagents and Organocatalysts Derived from the Compound

The unique combination of a strained ring and multiple functional groups makes this compound an attractive starting material for the development of novel "smart reagents" and organocatalysts. The inherent ring strain of the cyclobutane can be harnessed as a driving force for specific chemical transformations. nih.govconsensus.app

For example, the ketone functionality could be converted into an amine, and the resulting amino ester could serve as a chiral ligand for metal catalysts or as a bifunctional organocatalyst itself. The presence of both a hydrogen-bond donor (the amine) and a coordinating group (the ester) could allow for the activation of substrates in a highly organized manner.

Furthermore, the cyclobutane ring itself can be a reactive component of a "smart reagent." Under specific conditions (e.g., thermal, photochemical, or metal-catalyzed), the ring could be induced to open, expand, or undergo cycloaddition reactions, releasing a reactive intermediate in a controlled fashion. nih.govnih.gov This could lead to the development of novel synthetic methodologies where this compound acts as a precursor to a transient reactive species. The exploration of the rich chemical potential of this compound is likely to lead to the discovery of new and valuable synthetic tools.

Q & A

Q. What are the key synthetic routes for methyl 2-(2-oxocyclobutyl)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via cyclocondensation or diastereoselective methods. A common approach involves reacting cyclobutanone derivatives with methyl acetoacetate precursors under acid/base catalysis (e.g., trifluoroacetic acid or DBU) . Key optimizations include:

  • Temperature : Reactions are often conducted at 0–25°C to balance reactivity and stereochemical control.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates, while ethereal solvents improve diastereoselectivity.
  • Catalysts : Lewis acids like BF₃·OEt₂ stabilize intermediates, improving yields (e.g., 35% yield for diastereomeric mixtures) .
  • Workup : Acidic quenching followed by column chromatography ensures high purity.

Q. How is this compound characterized analytically?

Standard characterization methods include:

  • FTIR : Peaks at ~1779 cm⁻¹ (C=O of cyclobutanone) and ~1732 cm⁻¹ (ester C=O) confirm functional groups .
  • GC/MS : Retention times and fragmentation patterns (e.g., m/z 201.1127 [M+H]⁺) validate molecular weight .
  • NMR : ¹H NMR distinguishes cyclobutane protons (δ 2.5–3.0 ppm) and ester methyl groups (δ 3.6–3.8 ppm).

Advanced Research Questions

Q. How can diastereoselectivity in the synthesis of this compound derivatives be controlled?

Diastereoselectivity arises from steric and electronic effects during cyclization. Strategies include:

  • Chiral auxiliaries : (R)- or (S)-configured starting materials bias ring closure, achieving anti/syn ratios up to 76:24 .
  • Solvent polarity : Low-polarity solvents (e.g., hexane) favor syn diastereomers via tighter transition states.
  • Catalytic asymmetric methods : Chiral Brønsted acids (e.g., BINOL-phosphates) induce enantioselectivity in related cyclobutanone systems .

Q. What computational methods are used to predict the reactivity of this compound in ring-opening reactions?

Density functional theory (DFT) studies model ring strain (cyclobutane’s ~27 kcal/mol strain energy) and nucleophilic attack pathways:

  • Transition state analysis : Calculated activation energies explain preferential nucleophilic addition at the β-carbon of the cyclobutanone .
  • Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions stabilizing intermediates (e.g., thiol adducts) .

Q. How can conflicting data on reaction yields or stereochemical outcomes be reconciled?

Discrepancies often stem from:

  • Impurity profiles : Side products (e.g., over-oxidized ketones) may skew yields. Use HPLC with UV detection (λ = 210–254 nm) to quantify purity .
  • Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamically stable diastereomers, altering reported ratios . Validate conditions via time-resolved NMR or in situ IR.

Methodological Challenges and Solutions

Q. What strategies mitigate racemization during esterification of 2-oxocyclobutyl intermediates?

  • Low-temperature protocols : Conduct reactions below –20°C to suppress keto-enol tautomerism.
  • Protecting groups : Trimethylsilyl (TMS) groups block enolization at the α-position .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >90% ee .

Q. How are kinetic parameters for cyclobutane ring-opening reactions determined?

  • Pseudo-first-order kinetics : Monitor reaction progress via UV-Vis spectroscopy (λmax for intermediates) under excess nucleophile conditions.
  • Eyring plots : Calculate activation entropy (ΔS‡) and enthalpy (ΔH‡) from rate constants at multiple temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.